BenchChemオンラインストアへようこそ!

Fmoc-Ala(1-Pyz)-OH

bioinorganic chemistry peptidomimetics metal coordination

Fmoc-Ala(1-Pyz)-OH (Nα-Fmoc-3-(pyrazol-1-yl)-L-alanine, CAS 1217450-35-5) is an Fmoc-protected, non-proteinogenic amino acid derivative with molecular formula C₂₁H₁₉N₃O₄ and molecular weight 377.4 g/mol. The compound features a pyrazol-1-yl heterocycle attached at the β-position of the L-alanine backbone, protected at the Nα-terminus by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for standard Fmoc-SPPS compatibility.

Molecular Formula C21H19N3O4
Molecular Weight 377.4
CAS No. 1217450-35-5
Cat. No. B2394113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Ala(1-Pyz)-OH
CAS1217450-35-5
Molecular FormulaC21H19N3O4
Molecular Weight377.4
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CC=N4)C(=O)O
InChIInChI=1S/C21H19N3O4/c25-20(26)19(12-24-11-5-10-22-24)23-21(27)28-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,23,27)(H,25,26)/t19-/m0/s1
InChIKeyLFIMKADLAIDVGC-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Ala(1-Pyz)-OH (CAS 1217450-35-5): A Pyrazole-Modified Alanine Building Block for Solid-Phase Peptide Synthesis


Fmoc-Ala(1-Pyz)-OH (Nα-Fmoc-3-(pyrazol-1-yl)-L-alanine, CAS 1217450-35-5) is an Fmoc-protected, non-proteinogenic amino acid derivative with molecular formula C₂₁H₁₉N₃O₄ and molecular weight 377.4 g/mol [1]. The compound features a pyrazol-1-yl heterocycle attached at the β-position of the L-alanine backbone, protected at the Nα-terminus by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for standard Fmoc-SPPS compatibility . It is supplied as a white to off-white powder requiring freezer storage, with commercial purities ranging from 95% to ≥98% (HPLC) [2]. As a specialized unnatural amino acid, it serves as a building block for introducing pyrazole functionality—capable of metal coordination, hydrogen bonding, and conformational constraint—into synthetic peptides for drug discovery, peptidomimetic design, and biochemical probe development.

Why Generic Substitution Fails for Fmoc-Ala(1-Pyz)-OH: Distinguishing Pyrazole from Imidazole, Thiazole, and Pyridyl Alanine Analogs


Fmoc-protected heteroarylalanines—including Fmoc-His-OH (imidazole), Fmoc-3-(4-thiazolyl)-Ala-OH, Fmoc-3-(2-pyridyl)-Ala-OH, and Fmoc-Ala(1-Pyz)-OH—are not functionally interchangeable despite sharing a common Fmoc-Ala scaffold. The differentiating factor is the electronic character of the heterocyclic nitrogen: the pyrazole N2 nitrogen in Ala(1-Pyz) is measurably more acidic than the imidazole Nπ of histidine [1], altering metal-binding pH dependence, coordination geometry, and hydrogen-bonding capacity when incorporated into peptides [2]. This electronic divergence has functional consequences in biological contexts: 3-(pyrazol-1-yl)alanine has been specifically exploited as a constituent of highly potent renin inhibitors [3] and as a metal-chelating residue in tumor-targeting radiopharmaceuticals [4]. Simple substitution with Fmoc-His-OH or Fmoc-Ala-OH would abolish both the metal-coordination capability and the specific conformational constraints that enable these applications. The quantitative evidence below establishes where these differences are measurable and decision-relevant for compound selection.

Quantitative Evidence Guide: Fmoc-Ala(1-Pyz)-OH Differentiation from Closest Analogs


Heterocyclic Nitrogen Acidity: Pyrazol-1-yl vs. Imidazole (Histidine) in Metal-Binding Peptides

In a direct head-to-head comparison using potentiometry, UV-VIS, and CD spectroscopy, the heterocyclic nitrogen in (pyrazol-1-yl)-L-alanine was significantly more acidic than the imidazole Nπ of histidine when incorporated into the pentapeptide sequence DSXAK-am [1]. The pyrazole-bearing peptide (X = pyrazol-1-yl-alanine) formed 4N complexes with both Cu(II) and Ni(II) in a cooperative fashion, with metal-binding affinities comparable to the native histidine-containing peptide despite the altered nitrogen pKa [1]. The study directly compared four variants: X = His, (4-thiazolyl)-L-alanine (1), (2-pyridyl)-L-alanine (2), and (pyrazol-1-yl)-L-alanine (3), establishing that acidic heterocyclic amino acids provide a viable alternative to histidine for tuning metal-binding pH dependence [1].

bioinorganic chemistry peptidomimetics metal coordination

Enantiomeric Purity Specification: L-Enantiomer (Fmoc-Ala(1-Pyz)-OH) vs. D-Enantiomer and Racemic Mixture

Fmoc-Ala(1-Pyz)-OH (CAS 1217450-35-5) is the L-enantiomer with defined stereochemical specifications. Watanabe Chemical Industries supplies this compound with enantiomeric purity of ≥99.5% (enantiomer ≤0.5% by HPLC), alongside overall chemical purity ≥98% (HPLC) [1]. In contrast, the racemic DL-mixture (DL-N-Fmoc-3-pyrazol-1-yl-alanine, CAS 224173-50-6) and the D-enantiomer (Fmoc-D-Ala(1-Pyz)-OH, CAS 948594-98-7) are distinct catalog entries . Selection of the L-enantiomer with verified enantiomeric excess is mandatory for synthesizing stereochemically defined peptides where biological activity depends on the L-configuration at the modified alanine position.

peptide synthesis stereochemical purity quality control

Renin Inhibitor Pharmacophore: 3-(Pyrazol-1-yl)alanine as a Privileged Fragment in Antihypertensive Agent Design

The 3-(pyrazolyl-1)alanine scaffold has been explicitly identified and utilized as a constituent of highly potent renin inhibitors in peer-reviewed synthetic methodology literature [1]. This is not a property shared by Fmoc-Ala-OH (which lacks any heterocycle) or Fmoc-Phe-OH (which bears a non-coordinating phenyl ring). The pyrazole ring's ability to engage in specific hydrogen-bonding and metal-coordination interactions at the renin active site makes this building block uniquely relevant for researchers designing renin-targeted peptidomimetics. In contrast, Fmoc-3-(2-pyridyl)-Ala-OH—the closest structural analog—presents a six-membered heterocycle with altered geometry and nitrogen positioning that would not recapitulate the same binding interactions.

renin inhibition antihypertensive medicinal chemistry

Radiopharmaceutical Chelation: Pyrazolyl-Containing Peptides as Bifunctional Chelators for Tc-99m and Re Tumor Imaging

Pyrazolyl-containing chelators—structurally analogous to the pyrazol-1-yl side chain in Fmoc-Ala(1-Pyz)-OH—have been systematically evaluated as bifunctional chelators for labeling tumor-seeking peptides with the fac-[M(CO)₃]⁺ moiety (M = ⁹⁹ᵐTc, Re) [1]. In this study, symmetric and asymmetric pyrazolyl-containing chelators (L¹–L⁵) achieved radiochemical yields of ≥90% at ligand concentrations of 10⁻⁵–10⁻⁴ M. The resulting ⁹⁹ᵐTc complexes demonstrated high stability in cysteine and histidine challenge studies, with log P(o/w) values ranging from −2.35 to 0.87, and exhibited rapid blood clearance with predominantly renal-urinary excretion in biodistribution studies [1]. The pyrazole nitrogen atoms coordinate directly to the metal center through a tridentate κ³-binding mode, a coordination geometry unavailable to alanine, phenylalanine, or histidine residues [1]. This body of evidence establishes pyrazole-modified amino acids as privileged building blocks for constructing metal-chelating peptide conjugates for molecular imaging, an application where Fmoc-Ala-OH or Fmoc-His-OH would be functionally inert or provide suboptimal coordination geometry.

radiopharmaceuticals Tc-99m labeling tumor imaging

Protecting Group Orthogonality: Fmoc-Ala(1-Pyz)-OH vs. Boc-Ala(1-Pyz)-OH for SPPS Strategy Selection

Fmoc-Ala(1-Pyz)-OH (CAS 1217450-35-5) and Boc-Ala(1-Pyz)-OH (CAS 21012-18-0) represent the same pyrazolylalanine core with orthogonal Nα-protection strategies [1][2]. The Fmoc variant is compatible with Fmoc/tBu SPPS—the dominant contemporary strategy—where deprotection is achieved under mild basic conditions (typically 20% piperidine in DMF). The Boc variant requires acidic deprotection (TFA), which may be incompatible with acid-sensitive peptide modifications or resins. Selection of the Fmoc building block is mandatory for laboratories standardized on Fmoc-SPPS instrumentation and protocols, and for peptides containing acid-labile post-translational modifications or side-chain protecting groups. The Fmoc group also provides a UV chromophore (λₐᵦₛ ~ 300 nm) that enables convenient spectrophotometric monitoring of coupling efficiency and deprotection .

solid-phase peptide synthesis protecting group strategy Fmoc vs. Boc

Procurement-Driven Application Scenarios for Fmoc-Ala(1-Pyz)-OH: Where the Evidence Supports Prioritized Selection


Design of pH-Responsive Cu(II)/Ni(II)-Binding Metallopeptides Using Pyrazole-Modified Peptide Sequences

Researchers constructing metallopeptidomimetics for biomedical applications—such as antimicrobial peptides, metal chaperones, or metal-responsive biosensors—can incorporate Fmoc-Ala(1-Pyz)-OH at the target metal-binding position. The more acidic pyrazole nitrogen (vs. histidine imidazole) shifts the pH dependence of metal coordination, enabling peptides that bind Cu(II) or Ni(II) at lower pH values where histidine-based coordination would be disfavored [1]. The building block is incorporated by standard Fmoc-SPPS coupling (e.g., HATU/DIPEA in DMF) without requiring special coupling protocols. Following global deprotection and cleavage, the resulting peptide retains a free pyrazol-1-yl side chain competent for 4N complex formation. This application is directly supported by the Zawisza et al. (2014) demonstration that DSXAK-am peptides with X = pyrazol-1-yl-alanine form cooperative 4N complexes with both Cu(II) and Ni(II) [1].

Synthesis of Pyrazole-Functionalized Tumor-Targeting Peptide Conjugates for Tc-99m/Re Molecular Imaging

For nuclear medicine and molecular imaging programs, Fmoc-Ala(1-Pyz)-OH serves as the key building block to introduce a pyrazole nitrogen donor atom at a defined sequence position for fac-[M(CO)₃]⁺ (M = ⁹⁹ᵐTc, Re) coordination. The Alves et al. (2005) study established that pyrazolyl-containing chelators achieve ≥90% radiochemical yield at sub-millimolar ligand concentrations, with high in vivo stability and favorable renal clearance profiles [1]. By incorporating Fmoc-Ala(1-Pyz)-OH during SPPS, the chelating residue is precisely positioned within the peptide sequence without post-synthetic conjugation steps. This strategy has been validated in the context of α-MSH peptide analogues where a pyrazolyl ligand (pz) was inserted as the N-terminal residue to enable metal-chelation for tumor targeting [2].

Renin Inhibitor Peptidomimetic Lead Optimization Using Pyrazolylalanine as a Privileged Pharmacophoric Fragment

Medicinal chemistry teams developing aspartyl protease inhibitors—particularly renin inhibitors for hypertension—can employ Fmoc-Ala(1-Pyz)-OH to synthesize focused peptide libraries incorporating the 3-(pyrazolyl-1)alanine pharmacophore. The pyrazole ring's capacity for specific hydrogen-bonding and active-site interactions has been pre-validated in the renin inhibitor chemotype, as documented in synthetic methodology literature where 3-(pyrazolyl-1)alanine was explicitly used as a constituent of highly potent renin inhibitors [1]. Structure-activity relationship (SAR) studies can systematically vary the position of the pyrazolylalanine residue within peptide inhibitor sequences while maintaining stereochemical integrity through the use of enantiomerically pure L-building block (≥99.5% ee).

Histidine Replacement SAR Studies: Probing the Role of Heterocyclic Nitrogen Acidity in Enzyme Active Sites

Biochemical researchers investigating the catalytic role of active-site histidine residues can use Fmoc-Ala(1-Pyz)-OH to generate a systematic series of histidine-to-pyrazolylalanine substitutions. Because the pyrazole nitrogen is more acidic than imidazole, substitution alters the protonation state at physiological pH without ablating metal-binding or hydrogen-bonding capacity. This enables mechanistic dissection of whether a given histidine residue functions primarily as a general acid/base catalyst (protonation-state-dependent) or as a metal ligand (coordination-geometry-dependent). The Fmoc protection ensures seamless integration into standard automated peptide synthesizers, while the ≥98% chemical purity and ≥99.5% enantiomeric excess from qualified suppliers ensure reproducible incorporation with minimal epimerization [1].

Quote Request

Request a Quote for Fmoc-Ala(1-Pyz)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.